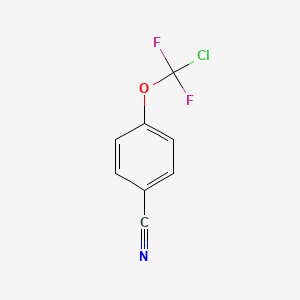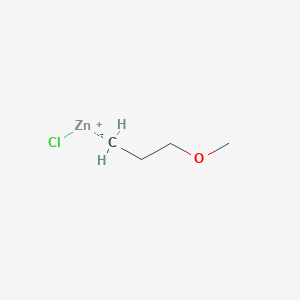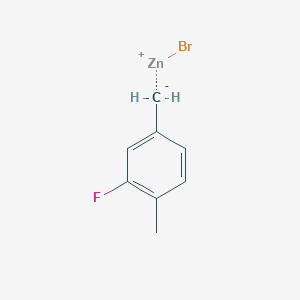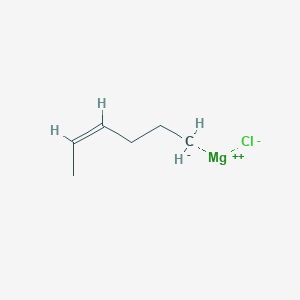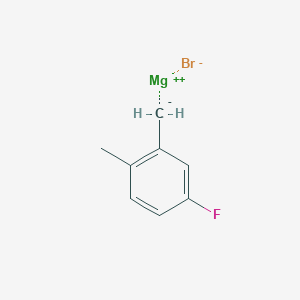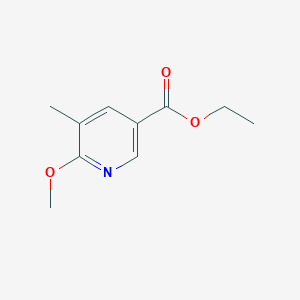
(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrF3MgO and a molecular weight of 279.34 g/mol .
Mecanismo De Acción
Target of Action
Organomagnesium compounds like this are generally used as reagents in organic synthesis . They are known to participate in various reactions, including the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the organomagnesium compound acts as a nucleophile, attacking the electrophilic carbon in the organic halide or triflate . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition to form a new Pd-C bond . The organomagnesium compound is then transferred from boron to palladium in a process known as transmetalation .
Pharmacokinetics
It’s important to note that organomagnesium compounds are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly impact the efficiency of the Suzuki–Miyaura cross-coupling reaction . Additionally, the compound must be stored at low temperatures (2~8°C) to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is typically synthesized through the reaction of 2-methyl-4-(trifluoromethoxy)bromobenzene with magnesium in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups .
Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and esters, which react to form secondary and tertiary alcohols. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed: The major products formed from reactions involving this compound are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include various substituted aromatic compounds, depending on the specific reactants used .
Aplicaciones Científicas De Investigación
(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is widely used in scientific research for the synthesis of complex organic molecules. In chemistry, it is used to create various intermediates for pharmaceuticals and agrochemicals. In biology and medicine, it is employed in the synthesis of compounds that can act as enzyme inhibitors or receptor modulators. Industrially, it is used in the production of specialty chemicals and materials .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide include:
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness: What sets this compound apart is the presence of the trifluoromethoxy group, which imparts unique electronic properties to the compound. This group enhances the reactivity of the Grignard reagent, making it particularly useful in the synthesis of complex molecules that require precise control over reaction conditions .
Propiedades
IUPAC Name |
magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRICYPHHWRJHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-(2-azidoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B6302326.png)

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)
